molecular formula C22H20FN3O2S B3018662 1-(4-((6-Fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)phenyl)ethanone CAS No. 1357729-10-2

1-(4-((6-Fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)phenyl)ethanone

Cat. No.: B3018662
CAS No.: 1357729-10-2
M. Wt: 409.48
InChI Key: MMZAISXPLKAFMN-UHFFFAOYSA-N
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Description

1-(4-((6-Fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)phenyl)ethanone is a useful research compound. Its molecular formula is C22H20FN3O2S and its molecular weight is 409.48. The purity is usually 95%.
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Scientific Research Applications

Polymer Science Applications

A novel polyquinoline with pendant 4'-octyloxybiphenyl groups demonstrates high thermal stability and shows distinct fluorescence properties in different states, indicating potential for use in electroluminescent materials and devices (Kim, Kim, & Hong, 1999).

Anticancer Activity

4-Aminoquinoline derivatives have been synthesized and showed cytotoxic effects on human breast tumor cell lines, suggesting the structure's utility as a prototype for developing new classes of anticancer agents (Zhang et al., 2007).

Antibacterial Applications

A series of quinolone and 1,8-naphthyridone derivatives, featuring amino groups in place of the usual fluorine atom, maintain good antibacterial activity against Gram-negative bacteria, highlighting the potential for developing new antibacterial drugs (Cecchetti et al., 1995).

Fluorescence and Spectroscopic Properties

The study of (3-Amino-Substituted-Thieno[2,3-b] Pyridine/Quinolin-2-yl)(Phenyl)Methanones reveals insights into the effects of structure and environment on their spectroscopic properties, which could inform the design of fluorescent materials for various applications (Al-Ansari, 2016).

Chemoselective Synthesis

Described are regio- and chemoselective multicomponent protocols for synthesizing hexahydro and tetrahydropyrazoloquinolines and -quinazolinones, offering pathways to new compounds with potential biological activity (Chebanov et al., 2008).

Properties

IUPAC Name

1-[4-[[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2S/c1-14(27)15-2-5-17(6-3-15)25-21-18-12-16(23)4-7-20(18)24-13-19(21)22(28)26-8-10-29-11-9-26/h2-7,12-13H,8-11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZAISXPLKAFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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